Enrofloxacin-d5 HI (ethyl-d5)
CAS No.: 1219795-24-0
VCID: VC0196652
Molecular Formula: C19H23FIN3O3
Molecular Weight: 492.3 g/mol
Purity: 95% by HPLC; 99% atom D
* For research use only. Not for human or veterinary use.

Description |
Enrofloxacin-d5 HI (ethyl-d5) is a deuterated form of enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. The compound features a molecular formula of C19H23FIN3O3 and is primarily utilized in scientific research for its isotopic labeling properties, which facilitate precise tracking and analysis in pharmacokinetic and metabolic studies . Synthesis and PreparationThe synthesis of Enrofloxacin-d5 HI (ethyl-d5) involves several key steps:
Industrial production follows similar synthetic routes but on a larger scale, incorporating bulk synthesis, deuterium exchange, extensive purification, and hydroiodide salt formation. PharmacokineticsThe pharmacokinetic profile of Enrofloxacin-d5 includes:
Table 1: Pharmacokinetic Parameters of Enrofloxacin-d5
Applications in Scientific ResearchEnrofloxacin-d5 HI (ethyl-d5) is used in several areas of scientific research:
Antimicrobial ActivityEnrofloxacin-d5 retains the potent antibacterial properties of enrofloxacin, inhibiting bacterial DNA gyrase and topoisomerase IV. It is effective against a range of pathogens, including Escherichia coli, Salmonella, and Pseudomonas aeruginosa. Stability and Resistance |
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CAS No. | 1219795-24-0 | ||||||||||
Product Name | Enrofloxacin-d5 HI (ethyl-d5) | ||||||||||
Molecular Formula | C19H23FIN3O3 | ||||||||||
Molecular Weight | 492.3 g/mol | ||||||||||
IUPAC Name | 1-cyclopropyl-6-fluoro-4-oxo-7-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydroiodide | ||||||||||
Standard InChI | InChI=1S/C19H22FN3O3.HI/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H/i1D3,2D2; | ||||||||||
Standard InChIKey | NYCAUWIIPPYOAQ-LUIAAVAXSA-N | ||||||||||
Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.I | ||||||||||
Canonical SMILES | CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.I | ||||||||||
Purity | 95% by HPLC; 99% atom D | ||||||||||
Related CAS | 93106-60-6 (unlabelled free base); 112732-17-9 (unlabelled hydrochloride) | ||||||||||
Synonyms | 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid HI | ||||||||||
Tag | Ofloxacin Impurities | ||||||||||
PubChem Compound | 129009632 | ||||||||||
Last Modified | Aug 15 2023 |
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